Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22BrNO2 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that tert-butyl groups can be used as probes for nmr studies of macromolecular complexes . They can be attached to large proteins or complexes and observed with high sensitivity if the group retains high mobility .
Mode of Action
It’s known that tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures can be achieved through their controlled thermal removal .
Biochemical Pathways
The crowded tert-butyl group has unique reactivity patterns and has implications in biosynthetic and biodegradation pathways .
Result of Action
It’s known that the removal of tert-butyl groups can lead to the evolution of supramolecular self-assembly .
Action Environment
It’s known that the removal of tert-butyl groups can be precisely controlled by stepwise annealing .
Biochemical Analysis
Biochemical Properties
Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the oxidation of the tert-butyl group, leading to the formation of various metabolites. These interactions can influence the compound’s stability and activity in biological systems.
Cellular Effects
Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tert-butyl hydroperoxide, a related compound, has been found to stimulate apoptosis in human placental cell lines by disrupting cellular redox status . This suggests that Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate may similarly impact cell viability and function through oxidative stress mechanisms.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the tert-butyl group can undergo hydroxylation, leading to the formation of active metabolites that interact with various cellular targets . These interactions can modulate enzyme activity and influence cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the removal of tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces . This suggests that the stability and activity of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate may vary over time, impacting its effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown that high doses can induce oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate.
Metabolic Pathways
Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the tert-butyl group, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, the involvement of specific cofactors and the impact on metabolic flux and metabolite levels are important considerations in understanding its metabolic profile.
Transport and Distribution
The transport and distribution of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential effects on cellular processes.
Properties
IUPAC Name |
tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTBHNPSVAHDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440564 | |
Record name | Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158628-80-9 | |
Record name | Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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